molecular formula C14H11BrClF B14607140 1,1'-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene CAS No. 59974-25-3

1,1'-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene

Cat. No.: B14607140
CAS No.: 59974-25-3
M. Wt: 313.59 g/mol
InChI Key: WYUXAQBULLWXKI-UHFFFAOYSA-N
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Description

1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone, which is further connected to two benzene rings

Preparation Methods

The synthesis of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene typically involves the halogenation of ethane derivatives followed by coupling with benzene rings. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale halogenation processes followed by purification steps to isolate the compound.

Chemical Reactions Analysis

1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

    Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene lies in its specific halogenation pattern and the presence of benzene rings, which confer distinct chemical and physical properties.

Properties

CAS No.

59974-25-3

Molecular Formula

C14H11BrClF

Molecular Weight

313.59 g/mol

IUPAC Name

(2-bromo-2-chloro-1-fluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H11BrClF/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

WYUXAQBULLWXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(Cl)Br)F

Origin of Product

United States

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